[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane: Structural Architecture and Synthetic Utility
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane: Structural Architecture and Synthetic Utility
Topic: [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane Structural Information & Technical Guide Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Executive Summary
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane (CAS: 133218-06-1 ) is a specialized organosilicon intermediate characterized by a propargyl silane motif linked to a para-fluorinated aromatic ring.[1][2][3] In drug discovery, this compound serves as a critical "masked" alkyne scaffold.[1] The trimethylsilyl (TMS) group acts as a robust protecting group that modulates the steric and electronic profile of the alkyne, while the para-fluorine atom enhances metabolic stability and lipophilicity—key parameters in medicinal chemistry optimization.[1]
This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthesis protocols, and downstream applications in heterocyclic synthesis and bioisostere development.[1]
Structural Analysis & Physicochemical Profile
Molecular Identity
Conformational & Electronic Insights
The molecule features a linear alkyne spacer (-C≡C-) separating the bulky trimethylsilyl group from the planar 4-fluorophenyl moiety.[1]
-
Steric Shielding: The TMS group (
) provides significant steric bulk, protecting the alkyne from premature nucleophilic attack or hydration during multi-step synthesis. -
Fluorine Effect: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic aromatic substitution while blocking metabolic oxidation at the typically labile para site (CYP450 blocking).[1]
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Standard ambient conditions |
| Boiling Point | ~115–120 °C at 15 mmHg (Predicted) | Based on non-fluoro analog (111°C) |
| Density | 0.96 ± 0.05 g/cm³ | Estimated |
| LogP (Predicted) | 4.2 – 4.5 | Highly Lipophilic |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene, Hexanes | Insoluble in water |
Synthesis & Production Protocols
Two primary methodologies are established for the synthesis of this scaffold: Nucleophilic Substitution (Classical) and Pd-Catalyzed Cross-Coupling (Modern) .[1]
Method A: Nucleophilic Substitution (Standard Protocol)
This method utilizes the high acidity of trimethylsilylacetylene (
Reagents:
-
Trimethylsilylacetylene (1.1 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)[1]
-
4-Fluorobenzyl bromide (1.0 equiv)[1]
-
Anhydrous THF (Solvent)
Protocol:
-
Deprotonation: Charge a flame-dried flask with anhydrous THF and trimethylsilylacetylene under N₂. Cool to -78°C.[1]
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C to form Lithium (trimethylsilyl)acetylide.
-
Alkylation: Add a solution of 4-fluorobenzyl bromide in THF dropwise.
-
Warming: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.[1] Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 98:2).
Method B: Pd-Catalyzed sp³-sp Cross-Coupling
For substrates sensitive to strong bases, a palladium-catalyzed approach is superior.[1]
Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Coupling Partner: 4-Fluorobenzyl bromide[1]
-
Nucleophile: Tributyl(trimethylsilylethynyl)tin (Stille conditions) or TMS-acetylene with CuI/Amine (Sonogashira-type modification for sp³ centers).[1]
-
Note: Direct Sonogashira on benzyl halides can be sluggish; the use of pre-formed alkynyl metal species (Zn or Sn) is often preferred for higher yields.
Reactivity & Applications Workflow
The utility of [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane lies in its ability to serve as a divergent intermediate.[1]
Functionalization Pathways
-
Desilylation (Activation): Removal of the TMS group reveals the terminal alkyne, enabling "Click Chemistry" (CuAAC).
-
Heterocycle Formation: Cycloaddition with azides or nitrile oxides yields triazoles or isoxazoles, common pharmacophores.[1]
-
Hydrogenation: Partial reduction leads to Z-alkenes; full reduction yields the saturated silyl-propyl benzene.[1]
Visualized Reaction Network
Figure 1: Synthesis and divergent reactivity pathway of the target silane scaffold.[1]
Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 0.15 | Singlet (s) | 9H | Si-(CH₃)₃ (TMS Group) |
| 3.60 | Singlet (s) | 2H | Ph-CH₂-C≡ (Propargyl) |
| 6.98 – 7.05 | Multiplet (m) | 2H | Ar-H (meta to alkyl, ortho to F) |
| 7.25 – 7.32 | Multiplet (m) | 2H | Ar-H (ortho to alkyl) |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
TMS Carbons: ~0.1 ppm[1]
-
Propargyl CH₂: ~26.5 ppm[1]
-
Alkyne Carbons: ~87.0 ppm, ~103.5 ppm[1]
-
Aromatic C-F: ~161.5 ppm (Doublet, J ~245 Hz)
Safety & Handling (MSDS Summary)
-
Hazards: Flammable liquid and vapor.[1] Causes skin irritation and serious eye irritation.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis of TMS over time if exposed to acid/base).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
-
CymitQuimica . [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane Product Data. Retrieved from
-
PubChem . Compound Summary: [3-(4-fluorophenyl)prop-1-yn-1-yl]trimethylsilane.[1][2][3][4] National Library of Medicine.[1] Retrieved from
-
Vilaró, M., et al. (2007).[1] "Lithium Bromide-Promoted Three-Component Synthesis of Oxa-Bridged Tetracyclic Tetrahydroisoquinolines." Heterocycles, 73. Retrieved from
-
Larsen, M. A., et al. (2020).[1] "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides." Chemical Science. (Methodology adaptation). Retrieved from
-
BLD Pharm . Trimethyl(3-phenylprop-1-yn-1-yl)silane Analog Data. Retrieved from
Sources
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- 2. 31683-47-3|Trimethyl(3-phenylprop-1-yn-1-yl)silane|BLD Pharm [bldpharm.com]
- 3. [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane [cymitquimica.com]
- 4. PubChemLite - [3-(4-fluorophenyl)prop-1-yn-1-yl]trimethylsilane (C12H15FSi) [pubchemlite.lcsb.uni.lu]
